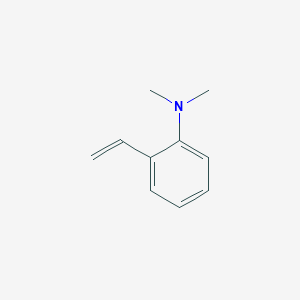

DIMETHYL-(2-VINYL-PHENYL)-AMINE

Description

Dimethyl-(2-vinyl-phenyl)-amine (CAS 5339-18-4) is an aromatic amine with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. Key properties include a density of 0.959 g/cm³, a boiling point of 78–80°C at 3 Torr, and a predicted pKa of 5.24 . Structurally, it features a dimethylamine group attached to a phenyl ring with a vinyl substituent at the ortho position.

Properties

CAS No. |

5339-18-4 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-ethenyl-N,N-dimethylaniline |

InChI |

InChI=1S/C10H13N/c1-4-9-7-5-6-8-10(9)11(2)3/h4-8H,1H2,2-3H3 |

InChI Key |

SEHANOMIAIWILJ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC=C1C=C |

Canonical SMILES |

CN(C)C1=CC=CC=C1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL-(2-VINYL-PHENYL)-AMINE typically involves the reaction of 2-vinylphenylamine with dimethyl sulfate or other methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

On an industrial scale, the production of DIMETHYL-(2-VINYL-PHENYL)-AMINE may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL-(2-VINYL-PHENYL)-AMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include N-oxides, ethyl-substituted derivatives, and various substituted phenylamines .

Scientific Research Applications

DIMETHYL-(2-VINYL-PHENYL)-AMINE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a pharmacological tool.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL-(2-VINYL-PHENYL)-AMINE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyl group can undergo polymerization and other reactions. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Dimethyl-(2-[3-(4,4,5,5-Tetramethyl-[1,3,2]Dioxaborolan-2-yl)-Phenoxy]-Ethyl)-Amine (CAS 925940-40-5)

- Molecular Formula: C₁₆H₂₆BNO₃

- Molecular Weight : 291.19 g/mol

- Key Features: Incorporates a boronate ester group (dioxaborolane) and a phenoxyethyl chain.

- Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to the boronate functionality.

- Comparison: The boronate ester adds unique reactivity for organic synthesis, unlike the vinyl group in dimethyl-(2-vinyl-phenyl)-amine.

Allyl-Diphenyl-Amine (CAS 65178-51-0)

- Molecular Formula : C₁₅H₁₅N

- Molecular Weight : 209.29 g/mol

- Key Features : Contains an allyl group and two phenyl rings.

- Comparison : The allyl group offers conjugation similar to the vinyl group but with an additional methylene unit. This compound’s higher logP (4.5 vs. predicted ~3 for dimethyl-(2-vinyl-phenyl)-amine) suggests greater lipophilicity, impacting solubility and bioavailability .

Dimethyl-(4-Piperazin-1-yl-Phenyl)-Amine (CAS Not Provided)

- Molecular Formula : C₁₂H₁₈N₄

- Key Features : Includes a piperazine ring attached to the phenyl group.

- Applications: Potential use in pharmaceuticals due to the piperazine moiety, which is common in bioactive molecules.

- Comparison : The piperazine group introduces additional basicity (two tertiary amines) compared to the single dimethylamine group in dimethyl-(2-vinyl-phenyl)-amine. This structural difference could influence binding affinity in drug design .

Ethyl-(2-Phenyl-Propyl)-Amine (CAS 52497-69-5)

- Molecular Formula : C₁₁H₁₇N

- Molecular Weight : 163.26 g/mol

- Key Features : Aliphatic chain with a phenyl group and ethylamine substituent.

- The propyl chain may also increase flexibility in molecular interactions .

Data Table: Comparative Analysis of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Predicted pKa | Applications |

|---|---|---|---|---|---|---|---|

| Dimethyl-(2-vinyl-phenyl)-amine | 5339-18-4 | C₁₀H₁₃N | 147.22 | Vinyl, dimethylamine | 78–80 (3 Torr) | 5.24 | Polymer chemistry, intermediates |

| Allyl-diphenyl-amine | 65178-51-0 | C₁₅H₁₅N | 209.29 | Allyl, diphenylamine | Not reported | ~3 (estimated) | Organic synthesis |

| Dimethyl-(boronate ester variant) | 925940-40-5 | C₁₆H₂₆BNO₃ | 291.19 | Boronate ester, phenoxyethyl | Not reported | Not available | Suzuki coupling reactions |

| Dimethyl-(4-piperazin-1-yl-phenyl)-amine | N/A | C₁₂H₁₈N₄ | ~206.3 | Piperazine, dimethylamine | Not reported | ~8–9 (piperazine) | Pharmaceuticals |

| Ethyl-(2-phenyl-propyl)-amine | 52497-69-5 | C₁₁H₁₇N | 163.26 | Ethylamine, phenylpropyl | Not reported | ~10 (aliphatic amine) | Surfactants, agrochemicals |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare dimethyl-(2-vinyl-phenyl)-amine and its derivatives?

- Answer: Synthesis often involves catalytic processes. For example:

- Homogeneous catalysis : Transition metal catalysts (e.g., palladium) facilitate coupling reactions between vinyl groups and aromatic amines. Evidence from substituted dimethylamine synthesis suggests optimized conditions (e.g., Ru/Pd catalysts, solvent polarity adjustments) improve yield and regioselectivity .

- Reductive amination : Reacting 2-vinylbenzaldehyde with dimethylamine under hydrogenation conditions can yield the target compound. Similar pathways are used for structurally related amines .

Q. What analytical techniques are critical for characterizing dimethyl-(2-vinyl-phenyl)-amine?

- Answer: Key techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm structural features (e.g., vinyl protons at δ 5–6 ppm, aromatic protons at δ 6.5–7.5 ppm).

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>98% for research-grade material) and monitor reaction progress .

Q. What biological activities have been reported for dimethyl-(2-vinyl-phenyl)-amine derivatives?

- Answer: Derivatives exhibit diverse activities:

- Analgesic effects : Substituted dimethyl-(3-aryl-butyl)-amine analogs show pain-relieving properties via opioid receptor modulation .

- Anti-inflammatory/antioxidant activity : Thiophene-carboxylate derivatives with similar substituents demonstrate inhibition of cyclooxygenase (COX-2) and free radical scavenging in vitro .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of chiral dimethyl-(2-vinyl-phenyl)-amine derivatives?

- Answer:

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) paired with palladium or ruthenium catalysts enhance stereocontrol in coupling reactions.

- Solvent and temperature effects : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics and enantioselectivity. Comparative studies between homogeneous (better stereocontrol) and heterogeneous catalysis (easier recovery) are recommended .

Q. How should contradictions in reported biological activity data for dimethyl-(2-vinyl-phenyl)-amine derivatives be addressed?

- Answer:

- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, concentrations). For example, discrepancies in anti-inflammatory activity may arise from varying COX-2 assay protocols .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., vinyl position, aryl groups) to isolate contributing factors. Computational modeling (e.g., molecular docking) can predict target interactions .

Q. What catalytic strategies improve yield in large-scale synthesis of dimethyl-(2-vinyl-phenyl)-amine?

- Answer:

- Continuous flow reactors : Enhance reproducibility and scalability compared to batch methods.

- Catalyst immobilization : Heterogeneous catalysts (e.g., Pd on carbon) allow reuse but may require higher temperatures (80–100°C). Kinetic studies are critical to balance efficiency and cost .

Q. What are the challenges in assessing the environmental impact of dimethyl-(2-vinyl-phenyl)-amine during disposal?

- Answer:

- Biodegradation studies : Use OECD 301 guidelines to evaluate persistence in water/soil.

- Toxicity profiling : Acute aquatic toxicity tests (e.g., Daphnia magna LC50) and genotoxicity assays (Ames test) are recommended. Waste must be treated by certified facilities to prevent ecosystem contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.